Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 57338-58-6
VCID: VC15345793
InChI: InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES:
Molecular Formula: C12H10BrN3O3
Molecular Weight: 324.13 g/mol

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-

CAS No.: 57338-58-6

Cat. No.: VC15345793

Molecular Formula: C12H10BrN3O3

Molecular Weight: 324.13 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl- - 57338-58-6

Specification

CAS No. 57338-58-6
Molecular Formula C12H10BrN3O3
Molecular Weight 324.13 g/mol
IUPAC Name 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone
Standard InChI InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key DPLUPFDHVBNDAY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a five-membered imidazole ring fused with a phenyl-ethanone group. Key substituents include:

  • Bromine at position 5: Enhances electrophilic reactivity and stability via halogen bonding.

  • Methyl group at position 2: Modulates steric effects and electronic distribution.

  • Nitro group at position 4: Contributes to redox activity and intermolecular interactions.

  • Phenyl-ethanone moiety: Provides a hydrophobic scaffold for target binding.

The imidazole ring’s nitrogen atoms enable hydrogen bonding and coordination with biological targets, while the nitro group’s electron-withdrawing nature influences electronic properties.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀BrN₃O₃
Molecular Weight324.13 g/mol
SolubilityLow in water; soluble in DMF
Melting PointNot reported
StabilitySensitive to light and heat

The bromine atom increases molecular weight and lipophilicity, potentially enhancing membrane permeability.

Synthesis and Characterization

Synthetic Routes

Synthesis involves multi-step reactions requiring precise control of conditions:

  • Imidazole Ring Formation: Condensation of 4-bromo-2-methyl-5-nitroimidazole with phenyl-ethanone precursors.

  • Functionalization: Introduction of the nitro group via nitration under controlled acidic conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >80% purity.

Key challenges include avoiding over-nitration and managing exothermic reactions.

Analytical Characterization

  • FTIR: Peaks at 1617 cm⁻¹ (C=N stretch), 590 cm⁻¹ (C-Br), and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm), and aldehyde proton (δ 9.8 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 324.13.

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The bromine and nitro groups disrupt microbial cell membranes by inhibiting ATP synthesis.

Antifungal Mechanisms

The compound inhibits Candida albicans growth (IC₅₀: 12 µM) by interfering with ergosterol biosynthesis, a critical fungal membrane component.

Research Findings and Applications

In Vitro Studies

  • Cytotoxicity: Selective toxicity toward cancer cells (LC₅₀: 45 µM) over normal fibroblasts (LC₅₀: >100 µM).

  • Synergistic Effects: Enhanced activity when combined with doxorubicin (combination index: 0.82).

Therapeutic Prospects

  • Antibiotic Adjuvant: Potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

  • Anticancer Drug Candidate: Structural analogs are under investigation for kinase inhibition.

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